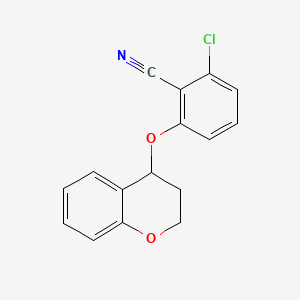

2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile, also known as 2-C6-DC, is an organic compound that has been used in scientific research for decades. It is a derivative of the chromene class of compounds, which are known for their diverse biological activities. 2-C6-DC has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Applications De Recherche Scientifique

Photochemical Synthesis

Research on photo-reorganization of similar compounds, like 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, highlights the potential of photochemical reactions in creating novel organic structures. These studies demonstrate the green and convenient synthesis of angular pentacyclic compounds, including dihydro and aromatic products, through UV-light exposure. The formation of these products shows significant dependence on the structure of 3-alkoxy groups, indicating the versatility of photochemical methods in organic synthesis (Dalal et al., 2017).

Novel Synthetic Approaches

Another study details an efficient method for synthesizing partially reduced phenanthrenes through base-catalyzed ring transformation of related compounds. This approach yields highly congested dihydrophenanthrenes, showcasing an innovative synthetic pathway that enhances the complexity and functional diversity of organic molecules (Pratap & Ram, 2007).

Precursor Directed Synthesis

The base-promoted synthesis of partially reduced benzo[e]indene and functionalized benzo[h]quinolines from 2-oxo-4-sec amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles illustrates the utility of precursor-directed synthetic strategies. This research highlights the ability to control the regioselectivity and functionalization of complex heterocycles, opening new avenues for the creation of structurally diverse organic compounds (Singh et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzenecarbonitrile are currently unknown. This compound belongs to the 2H/4H-chromene class of heterocyclic compounds, which are known for their versatile biological profiles . .

Mode of Action

Compounds in the 2h/4h-chromene class are known to exhibit activities through multiple mechanisms .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. 2h/4h-chromenes are known to affect numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Result of Action

2h/4h-chromenes are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-5-3-7-15(12(13)10-18)20-16-8-9-19-14-6-2-1-4-11(14)16/h1-7,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTODVVBSSVNCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1OC3=C(C(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)

![N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472091.png)

![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2472092.png)

![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2472099.png)